molecular formula C15H14N2O2S3 B2901543 N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide CAS No. 1235228-44-0

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

Cat. No.: B2901543
CAS No.: 1235228-44-0
M. Wt: 350.47
InChI Key: CURKFUATBIEFOQ-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by a central thiophene-2-sulfonamide core substituted with pyridin-2-ylmethyl and thiophen-3-ylmethyl groups. The pyridine and thiophene moieties contribute to its π-electron-rich structure, enhancing its ability to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for applications in catalysis or ligand design .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S3/c18-22(19,15-5-3-8-21-15)17(10-13-6-9-20-12-13)11-14-4-1-2-7-16-14/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURKFUATBIEFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CSC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its dual substitution of pyridin-2-ylmethyl and thiophen-3-ylmethyl groups on the sulfonamide nitrogen. Below is a comparison with structurally related sulfonamides and amines:

Compound Name Substituents on Sulfonamide Nitrogen Key Functional Groups Applications/Notes
Target Compound Pyridin-2-ylmethyl, Thiophen-3-ylmethyl Thiophene, Pyridine Potential ligand or enzyme inhibitor; π-electron-rich structure may enhance binding
N-(azetidin-3-yl)thiophene-2-sulfonamide hydrochloride () Azetidin-3-yl Azetidine, Thiophene Simplified structure; hydrochloride salt improves solubility
Lb1 (N-(pyridin-2-ylmethyl)quinolin-8-amine) () Pyridin-2-ylmethyl (attached to quinoline) Quinoline, Pyridine Ligand for metal coordination; lacks sulfonamide group
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide () 2-(tert-Butyl)phenyl, 1-phenyl-2-(pyridin-2-yl)ethyl Thiophene-3-carboxamide Carboxamide analog; bulky substituents may sterically hinder interactions

Physicochemical Properties

  • In contrast, the hydrochloride salt in shows enhanced water solubility .
  • Stability : Sulfonamides generally exhibit thermal stability, but the presence of electron-rich heterocycles (pyridine, thiophene) may increase susceptibility to oxidative degradation compared to aliphatic analogs.

Crystallographic and Computational Insights

  • Structural Validation : If crystallized, the target compound’s structure could be resolved using SHELXL () and visualized via Mercury (). The Cambridge Structural Database (CSD, ) contains over 250,000 entries, including sulfonamides, enabling comparative analysis of bond lengths and torsion angles .
  • Packing Patterns : Mercury’s Materials Module () could identify intermolecular interactions (e.g., S···N contacts, π-stacking) distinct from simpler sulfonamides like those in .

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